molecular formula C7H7FS B2686868 2-Fluoro-4-methylbenzenethiol CAS No. 956037-84-6

2-Fluoro-4-methylbenzenethiol

Cat. No.: B2686868
CAS No.: 956037-84-6
M. Wt: 142.19
InChI Key: VLXWEUASWRQBAY-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylbenzenethiol is an organic compound with the molecular formula C7H7FS and a molecular weight of 142.19 g/mol It is a derivative of benzenethiol, where a fluorine atom is substituted at the second position and a methyl group at the fourth position on the benzene ring

Scientific Research Applications

2-Fluoro-4-methylbenzenethiol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its thiol group, which can form covalent bonds with cysteine residues in proteins.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in designing molecules with specific biological activities.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Preparation Methods

The synthesis of 2-Fluoro-4-methylbenzenethiol typically involves the introduction of the fluorine and methyl groups onto the benzenethiol structure. One common synthetic route includes the fluorination of 4-methylbenzenethiol using a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective substitution of the fluorine atom at the desired position .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

2-Fluoro-4-methylbenzenethiol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiol group to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include bases, acids, and various solvents depending on the desired transformation. Major products formed from these reactions include sulfoxides, sulfones, and substituted benzenethiols .

Mechanism of Action

The mechanism by which 2-Fluoro-4-methylbenzenethiol exerts its effects is primarily through its thiol group. Thiol groups are known to form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity or alteration of protein function. This interaction can affect various molecular targets and pathways, making the compound useful in studying biochemical processes and developing therapeutic agents .

Comparison with Similar Compounds

2-Fluoro-4-methylbenzenethiol can be compared with other similar compounds such as:

    4-Fluoro-2-methylbenzenethiol: This isomer has the fluorine and methyl groups at different positions on the benzene ring, leading to different chemical properties and reactivity.

    2,4-Dimethylbenzenethiol: This compound has two methyl groups instead of a fluorine and a methyl group, resulting in different steric and electronic effects.

    4-Methylbenzenethiol:

The uniqueness of this compound lies in the presence of both the fluorine and methyl groups, which impart distinct chemical properties and make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-fluoro-4-methylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FS/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXWEUASWRQBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956037-84-6
Record name 2-fluoro-4-methylbenzene-1-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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